molecular formula C12H23NO4 B7859846 Boc-D-Leu-OMe

Boc-D-Leu-OMe

Cat. No.: B7859846
M. Wt: 245.32 g/mol
InChI Key: QSEVMIMUBKMNOU-UHFFFAOYSA-N
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Description

Boc-D-Leu-OMe is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and reactivity. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, a methoxycarbonyl group, and a methylbutylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(methoxycarbonyl)-3-methylbutylcarbamate typically involves the reaction of tert-butyl carbamate with a suitable alkylating agent. One common method is the reaction of tert-butyl carbamate with 1-bromo-3-methylbutane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

In industrial settings, the production of tert-butyl 1-(methoxycarbonyl)-3-methylbutylcarbamate can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and better product quality . The use of flow microreactor systems also enhances the safety and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Boc-D-Leu-OMe undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Boc-D-Leu-OMe has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 1-(methoxycarbonyl)-3-methylbutylcarbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The methoxycarbonyl group can be easily removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-D-Leu-OMe is unique due to its combination of a tert-butyl group and a methoxycarbonyl group, which provides both steric protection and ease of removal. This makes it particularly useful in organic synthesis, especially in the protection of amines during peptide synthesis.

Properties

IUPAC Name

methyl 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)16-6)13-11(15)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEVMIMUBKMNOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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